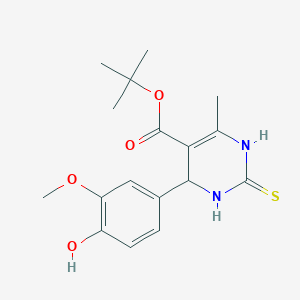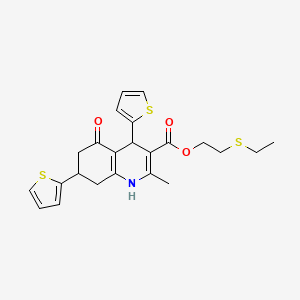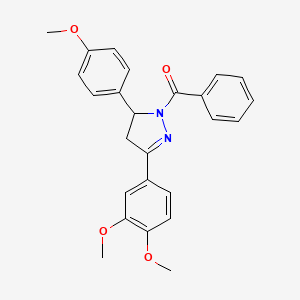![molecular formula C28H30N6 B11636979 1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11636979.png)
1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYL})-1,2,3,4-TETRAHYDROQUINOXALINE-6,7-DICARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetrahydroquinoxaline core substituted with dimethylaminophenyl groups and dicarbonitrile functionalities, making it an interesting subject for various scientific studies.
准备方法
合成路线和反应条件
1,4-双[4-(二甲基氨基)苄基]-1,2,3,4-四氢喹喔啉-6,7-二腈的合成通常涉及多步有机反应。一种常见的合成方法是从四氢喹喔啉核心的制备开始,该核心可以通过喹喔啉衍生物的还原合成。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化反应条件以确保高产率和纯度。这包括使用催化剂、控制温度以及使用特定溶剂来促进反应。合成过程的可扩展性对于工业应用至关重要,并且可以使用连续流动反应器来提高效率和一致性。
化学反应分析
反应类型
1,4-双[4-(二甲基氨基)苄基]-1,2,3,4-四氢喹喔啉-6,7-二腈可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或改变其电子性质。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原剂: 硼氢化钠 (NaBH₄),氢化锂铝 (LiAlH₄)
取代试剂: 苄基卤化物,二甲胺,各种亲核试剂和亲电试剂
主要产物
由这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生具有额外含氧官能团的喹喔啉衍生物,而取代反应可以引入各种取代基,从而导致不同的衍生物。
科学研究应用
1,4-双[4-(二甲基氨基)苄基]-1,2,3,4-四氢喹喔啉-6,7-二腈在科学研究中有多种应用:
化学: 用作合成更复杂有机分子和材料的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在药物开发中的潜在用途,特别是在靶向特定分子途径方面。
工业: 由于其独特的电子性质,它被用于生产染料、颜料和其他材料。
作用机制
1,4-双[4-(二甲基氨基)苄基]-1,2,3,4-四氢喹喔啉-6,7-二腈发挥其作用的机制很大程度上取决于其与分子靶标的相互作用。二甲基氨基基团可以参与氢键和静电相互作用,而喹喔啉核心可以参与 π-π 堆积相互作用。这些相互作用可以影响各种生物途径,包括酶抑制和受体结合。
相似化合物的比较
类似化合物
米氏酮: 双[4-(二甲基氨基)苯基]甲酮,用于染料合成和作为光敏剂.
二苯甲酮衍生物: 具有类似结构基序但取代基不同的化合物,用于各种工业应用.
独特性
1,4-双[4-(二甲基氨基)苄基]-1,2,3,4-四氢喹喔啉-6,7-二腈以其二甲基氨基苄基基团和具有二腈取代基的四氢喹喔啉核心的组合而脱颖而出。这种独特的结构赋予其独特的电子和空间特性,使其在材料科学和药物化学领域具有特定应用价值。
属性
分子式 |
C28H30N6 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
1,4-bis[[4-(dimethylamino)phenyl]methyl]-2,3-dihydroquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C28H30N6/c1-31(2)25-9-5-21(6-10-25)19-33-13-14-34(20-22-7-11-26(12-8-22)32(3)4)28-16-24(18-30)23(17-29)15-27(28)33/h5-12,15-16H,13-14,19-20H2,1-4H3 |
InChI 键 |
DEBJGOFEDHOZEC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(C3=C2C=C(C(=C3)C#N)C#N)CC4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636896.png)


![1-(3,4-Dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636913.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636932.png)


![methyl 2-{2-(4-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636943.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636962.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-7-methyl-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11636967.png)

![ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636973.png)
